3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride
Description
The compound 3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride is a complex heterocyclic molecule featuring a tricyclic core fused with a dione moiety (2,4-dione) and a substituted piperidine group. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., naphmethonium in ) suggest activity in neuromodulation or receptor targeting .
Properties
IUPAC Name |
2-[[1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5.ClH/c1-34-22-7-4-8-23(15-22)35-18-21(31)17-29-13-11-19(12-14-29)16-30-27(32)24-9-2-5-20-6-3-10-25(26(20)24)28(30)33;/h2-10,15,19,21,31H,11-14,16-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWSYINWSAHZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Tricyclic Core : The azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core in the target compound is distinct from simpler azabicyclo systems (e.g., azabicyclo[3.2.1]octane in ) but shares rigidity and planar aromatic regions with naphmethonium .
- Substituent Variability: The 3-methoxyphenoxypropyl-piperidine side chain differentiates the target compound from phenylpiperazine () and dichlorophenyl () derivatives, likely altering receptor specificity.
Pharmacological and Mechanistic Comparisons
Receptor Targeting
- Muscarinic Acetylcholine Receptors (mAChRs): Naphmethonium () and the target compound share a tricyclic dione scaffold, which is associated with allosteric modulation of mAChRs. However, naphmethonium’s dimethylamino groups may favor ionic interactions absent in the target compound’s methoxyphenoxy side chain .
- GABA/Serotonin Receptors: highlights that structurally similar compounds may exhibit divergent behavioral phenotypes due to differential neuronal targeting. The target compound’s piperidine group could enhance GABAergic activity compared to phenylpiperazine derivatives () .
Gene Expression and Bioactivity
As per , structurally similar compounds (Tanimoto coefficient >0.85) share significantly similar gene expression profiles in only 20% of cases. For example:
- Procymidone vs. Target Compound: Despite both having azabicyclo-dione systems, procymidone’s dichlorophenyl group directs fungicidal activity, whereas the target compound’s methoxyphenoxy group may favor CNS penetration .
- Diazepine Diones : Compounds like vinclozolin () prioritize hydrophobic interactions for fungicidal use, contrasting with the target compound’s polar hydroxy and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
